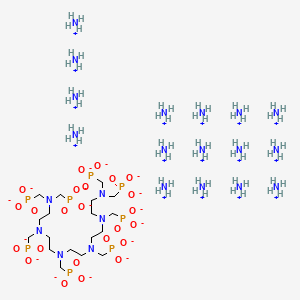
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride is a heterocyclic compound that belongs to the benzothiazine family. Benzothiazines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol. The product is then purified by crystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride can be compared with other benzothiazine derivatives, such as:
4H-1,4-benzothiazine: Known for its anticancer and anti-inflammatory properties.
1,2,4-benzothiadiazine-1,1-dioxide: Exhibits antimicrobial and antihypertensive activities.
Eigenschaften
CAS-Nummer |
97699-31-5 |
|---|---|
Molekularformel |
C13H18ClNO2S |
Molekulargewicht |
287.81 g/mol |
IUPAC-Name |
ethyl 4-ethyl-2,3-dihydro-1,4-benzothiazine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c1-3-14-9-12(13(15)16-4-2)17-11-8-6-5-7-10(11)14;/h5-8,12H,3-4,9H2,1-2H3;1H |
InChI-Schlüssel |
RWRJVTTUNUHIIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(SC2=CC=CC=C21)C(=O)OCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















